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Introduction
(Rac)-AZD8186 is a potent and selective dual inhibitor of phosphoinositide 3-kinase beta

(PI3Kβ) and delta (PI3Kδ) isoforms.[1][2] It has shown significant anti-tumor activity, particularly

in cancers with a loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][3]

[4] Loss of PTEN leads to the upregulation of the PI3K/AKT signaling pathway, and in this

context, the PI3Kβ isoform becomes critical for tumor cell growth and survival.[1][3][4][5]

AZD8186 effectively inhibits this pathway, leading to decreased phosphorylation of downstream

targets such as AKT, PRAS40, and S6 kinase, ultimately resulting in reduced cell proliferation

and induction of apoptosis.[3][6][7]

These application notes provide detailed protocols for analyzing the cellular effects of (Rac)-
AZD8186 using flow cytometry, a powerful technique for single-cell analysis. The provided

protocols focus on assessing cell cycle distribution and apoptosis, two key outcomes of

AZD8186 treatment.

Mechanism of Action: PI3K/AKT Signaling Inhibition
AZD8186 primarily targets the PI3Kβ and PI3Kδ isoforms, with IC50 values of 4 nM and 12 nM,

respectively. It exhibits selectivity over PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM).[2] In
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PTEN-deficient cells, the PI3K pathway is constitutively active, leading to the conversion of

phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate

(PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most

notably AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell

growth, proliferation, and survival while inhibiting apoptosis. By inhibiting PI3Kβ/δ, AZD8186

blocks the production of PIP3, leading to the deactivation of the AKT signaling cascade.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD8186.
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Quantitative Data Summary
The following tables summarize the in vitro potency and cellular effects of (Rac)-AZD8186
across various cancer cell lines.

Table 1: In Vitro Potency of (Rac)-AZD8186

Parameter Cell Line PTEN Status Value Reference

IC50 (PI3Kβ) - - 4 nM [2]

IC50 (PI3Kδ) - - 12 nM [2]

IC50 (PI3Kα) - - 35 nM [2]

IC50 (PI3Kγ) - - 675 nM [2]

pAKT (S473)

IC50
MDA-MB-468 Null 3 nM [2]

pAKT (S473)

IC50
JEKO Not specified 17 nM [2]

pAKT (S473)

IC50
BT474c Wild-type 752 nM [2]

GI50 MDA-MB-468 Null 65 nM [2]

GI50 JEKO Not specified 228 nM [2]

GI50 BT474c Wild-type 1.981 µM [2]

GI50 LNCaP Null < 1 µM [3]

GI50 PC3 Null < 1 µM [3]

GI50 HCC70 Null < 1 µM [3]

Table 2: Flow Cytometry Data on Apoptosis Induction by AZD8186
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Cell Line PTEN Status Treatment
% Annexin V-
Positive Cells

Reference

MDA-MB-436 Loss
AZD8186 (2 µM,

72h)

Moderately

induced
[8]

MDA-MB-468 Loss
AZD8186 (2 µM,

72h)

Moderately

induced
[8]

MDA-MB-468 Loss
Paclitaxel (5 nM,

72h)
~10% [8]

MDA-MB-468 Loss

AZD8186 (2 µM)

+ Paclitaxel (5

nM), 72h

33% [8]

Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide
Staining
This protocol details the steps for analyzing the effect of AZD8186 on cell cycle distribution.
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Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:
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PTEN-deficient cell lines (e.g., MDA-MB-468, MDA-MB-436)

Complete cell culture medium

(Rac)-AZD8186 stock solution (in DMSO)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Flow cytometer

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the

exponential growth phase at the time of harvest (typically 60-70% confluency).

Treatment: After allowing the cells to adhere overnight, treat them with the desired

concentration of (Rac)-AZD8186 (e.g., 1 µM) or vehicle control (DMSO) for the specified

duration (e.g., 72 hours).[7]

Cell Harvesting:

Collect the floating cells from the medium.

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge

again.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to

prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
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Staining:

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

Wash the cells once with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Use an appropriate laser (e.g., 488 nm) for excitation and collect the emission signal in the

red channel (e.g., ~610 nm).

Acquire data for at least 10,000 events per sample.

Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA

content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V and
Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic

cells.
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Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Materials:
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Cells and reagents as listed in Protocol 1.

Annexin V-FITC (or another fluorochrome conjugate)

Propidium Iodide (PI)

Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A combination treatment

with another agent like paclitaxel can also be performed.[8]

Cell Harvesting: Collect both floating and adherent cells as described in step 3 of Protocol 1.

Washing: Wash the cells twice with cold PBS and then centrifuge.[9]

Staining:

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the kit

manufacturer).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

Flow Cytometry Analysis:

Add 400 µL of Annexin V Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour.

Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green

channel (e.g., ~530 nm) and PI fluorescence in the red channel (e.g., >610 nm).

Use unstained, Annexin V only, and PI only controls to set up compensation and gates

correctly.
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Quantify the cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Conclusion
The protocols outlined provide a robust framework for investigating the cellular consequences

of (Rac)-AZD8186 exposure using flow cytometry. By quantifying changes in cell cycle

distribution and the induction of apoptosis, researchers can effectively characterize the anti-

proliferative and pro-apoptotic effects of this PI3Kβ/δ inhibitor, particularly in the context of

PTEN-deficient cancers. These methods are crucial for preclinical drug evaluation and for

understanding the mechanisms underlying the therapeutic potential of AZD8186, both as a

single agent and in combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and
prostate tumors alone and in combination with docetaxel - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. aacrjournals.org [aacrjournals.org]

4. aacrjournals.org [aacrjournals.org]

5. aacrjournals.org [aacrjournals.org]

6. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b612112?utm_src=pdf-body
https://www.benchchem.com/product/b612112?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25398829/
https://pubmed.ncbi.nlm.nih.gov/25398829/
https://pubmed.ncbi.nlm.nih.gov/25398829/
https://www.medchemexpress.com/AZD8186.html
https://aacrjournals.org/mct/article/14/1/48/130917/Inhibition-of-PI3K-Signaling-with-AZD8186-Inhibits
https://aacrjournals.org/mct/article/doi/10.1158/1535-7163.MCT-14-0406/175319/am/Inhibition-of-PI3K-signaling-with-AZD8186-inhibits
https://aacrjournals.org/clincancerres/article/23/24/7584/80118/Inhibiting-PI3K-with-AZD8186-Regulates-Key
https://www.researchgate.net/publication/268336173_Inhibition_of_PI3Kb_Signaling_with_AZD8186_Inhibits_Growth_of_PTEN-Deficient_Breast_and_Prostate_Tumors_Alone_and_in_Combination_with_Docetaxel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
[pmc.ncbi.nlm.nih.gov]

10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry
Analysis Following (Rac)-AZD8186 Exposure]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b612112#flow-cytometry-analysis-after-rac-
azd8186-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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